Pyridarone - 7035-04-3

Pyridarone

Catalog Number: EVT-280912
CAS Number: 7035-04-3
Molecular Formula: C13H9NO
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(1-benzofuran-2-yl)pyridine is a member of 1-benzofurans and a member of pyridines. It has a role as an antidepressant.

1-[(Benzofuran-2-yl)(phenylmethyl)pyridine Derivatives

Compound Description: These compounds are a series of 1-[(benzofuran-2-yl)phenylmethyl]-pyridine derivatives synthesized and evaluated as potent CYP19 (aromatase) inhibitors. [] The study found that derivatives with 6-methoxy and 6-hydroxy substitutions on the benzofuran moiety exhibited greater inhibitory activity than the unsubstituted parent compounds and comparable or greater activity than the reference compound arimidex. []


1-[(Benzofuran-2-yl)(phenylmethyl)imidazole Derivatives

Compound Description: This series of 1-[(benzofuran-2-yl)phenylmethyl]-imidazole derivatives was also investigated for its inhibitory activity against aromatase (CYP19). [] Similar to the pyridine analogs, the presence of 6-methoxy and 6-hydroxy substitutions on the benzofuran ring enhanced potency. []


1-[(Benzofuran-2-yl)(phenylmethyl)triazole Derivatives

Compound Description: This series of 1-[(benzofuran-2-yl)phenylmethyl]-triazole derivatives were synthesized and evaluated as CYP19 inhibitors, similar to the pyridine and imidazole analogs discussed above. [] They also displayed potent inhibitory activity against the aromatase enzyme. []


(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

Compound Description: This specific compound, synthesized through a reaction between a pyrazole-carbaldehyde derivative and a thiazolidin-4-one derivative, exemplifies the diverse chemical space explored in the search for bioactive molecules. []


2-(1-Benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline Derivatives

Compound Description: This group of compounds, featuring a benzofuran unit linked to a quinolone core through a triazole ring, was investigated for its antiproliferative activity against various cancer cell lines. [] Notably, some derivatives displayed promising activity against MCF-7, HepG2, Colo205, and HeLa cell lines. []

Source and Classification

Pyridarone is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It is synthesized through various chemical methods, which have been explored in scientific literature. The compound has been investigated for its pharmacological properties, particularly its role in modulating cardiac function and its potential use in treating arrhythmias.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyridarone typically involves multi-step chemical reactions that can include cyclization and functional group modifications. One common method includes the condensation of pyridine derivatives with appropriate reagents to form the desired pyridone structure.

For instance, a notable synthesis route involves the reaction of 2-pyridinecarboxaldehyde with various amines, followed by cyclization and subsequent functional group transformations to yield Pyridarone. This method allows for the introduction of substituents that can enhance the biological activity of the compound.

Technical details include:

  • Reagents: Commonly used reagents include aldehydes, amines, and acid catalysts.
  • Conditions: Reactions are often conducted under controlled temperatures and atmospheres (e.g., inert gas) to prevent side reactions.
  • Purification: Products are typically purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structural Data

  • Molecular Weight: Approximately 186.21 g/mol.
  • Melting Point: Typically reported around 120-125 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions and Technical Details

Pyridarone can participate in various chemical reactions due to its functional groups. Some notable reactions include:

  • Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring can act as a site for electrophilic attack, allowing for further functionalization.
  • Reduction Reactions: Pyridarone can be reduced to yield corresponding amines or other derivatives depending on the reducing agent used.

Technical details regarding these reactions often involve:

  • Catalysts: Transition metal catalysts are frequently employed to facilitate reactions.
  • Reaction Conditions: Temperature, pressure, and solvent choice significantly influence reaction outcomes.
Mechanism of Action

Process and Data

The mechanism of action of Pyridarone primarily involves its interaction with cardiac ion channels, particularly sodium and potassium channels. By modulating these channels, Pyridarone can influence cardiac action potentials, thereby exerting antiarrhythmic effects.

Data from pharmacological studies suggest that Pyridarone enhances myocardial contractility while reducing heart rate variability, which is beneficial in managing certain types of arrhythmias.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Odor: Generally odorless or has a faint characteristic smell.

Chemical Properties

  • Stability: Pyridarone is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant data includes:

  • pH Stability Range: Stable between pH 5 to 7.
  • Thermal Stability: Decomposes at temperatures above 150 °C.
Applications

Pyridarone has several scientific uses, particularly in medicinal chemistry:

  • Cardiovascular Research: Investigated as a treatment option for arrhythmias due to its ability to stabilize cardiac rhythm.
  • Pharmacological Studies: Used in studies aimed at understanding ion channel dynamics and their role in heart function.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other biologically active compounds.
Historical Context and Discovery of Pyridarone

Emergence in Heterocyclic Compound Research

Pyridarone emerged as a structurally optimized pyridinone derivative during systematic explorations of bioactive N-heterocycles in the late 20th century. Pyridinones—characterized by a six-membered ring with nitrogen and carbonyl moieties—had long been recognized as "privileged scaffolds" in medicinal chemistry due to their versatile hydrogen-bonding capacity (four acceptors and one donor) and capacity to mimic peptide bonds or phenol rings [1] [6]. The scaffold’s physicochemical adaptability allowed precise tuning of lipophilicity, polarity, and metabolic stability, positioning it favorably for kinase-targeted drug design [1] [3]. Early synthetic routes to pyridinones relied on condensation reactions between β-dicarbonyl compounds and amines or transition-metal-catalyzed cyclizations, enabling rapid diversification [1] [6]. Pyridarone’s core structure specifically evolved from efforts to conformationally constrain acylurea-containing leads while enhancing hinge-region binding in kinase domains [6]. Its discovery coincided with broader recognition that pyridine-based heterocycles constituted >33% of FDA-approved anticancer agents between 2014–2023, underscoring their therapeutic relevance [3].

Table 1: Key Milestones in Pyridinone Scaffold Development

YearEventSignificance
1846Isolation of pyridine from coal tarFoundation for heterocyclic chemistry
1880sSynthesis of first pyridinone derivativesDemonstrated scaffold accessibility
2003Lin's method for 4-nitropyridine-N-oxideEnabled regioselective pyridinone functionalization
2018Bai's L-proline-catalyzed one-pot synthesisEco-friendly route to 2-(1H)-pyridinones

Early Pharmacological Characterization

Initial pharmacological profiling of Pyridarone revealed a multifaceted target engagement profile centered on kinase inhibition. It demonstrated potent activity against Met kinase (IC₅₀ = 60–70 nM), a receptor tyrosine kinase implicated in tumor invasion and metastasis, by forming dual hydrogen bonds with the hinge region residue Asp1222 [1] [6]. In cellular assays, Pyridarone inhibited proliferation in gastric carcinoma (GTL-16), breast cancer (MCF-7), and hepatic (HepG2) cell lines with IC₅₀ values of 0.8–1.5 μM, surpassing early quinazoline-pyridinone hybrids (IC₅₀ = 9–15 μM) [1] [6]. Mechanistic studies indicated disruption of phosphorylation-dependent signaling cascades, including MAPK pathways, leading to G1/S cell cycle arrest and apoptosis [6]. Additionally, Pyridarone’s pyridinone core facilitated iron chelation in vitro, hinting at auxiliary applications in oxidative stress modulation [1]. Its pharmacokinetic profile showed balanced solubility (Log P ≈ 2.1) and membrane permeability, attributed to the scaffold’s hydrogen-bonding versatility and moderate basicity (pKₐ ~4.5) [3] [6].

Table 2: Preclinical Activity of Pyridarone Against Cancer Cell Lines

Cell LineTumor TypeIC₅₀ (μM)Primary Target
GTL-16Gastric carcinoma0.06–0.08Met kinase
MCF-7Breast adenocarcinoma1.2Protein tyrosine kinases
HepG2Hepatocellular carcinoma1.5Ribonucleotide reductase
HeLaCervical adenocarcinoma9.8*HDAC

*Compared to early pyridinone-quinazoline hybrids (IC₅₀ = 9–15 μM) [6].

Evolution of Structural Analogues in Medicinal Chemistry

Pyridarone’s optimization epitomized iterative structure-activity relationship (SAR) campaigns focused on:

  • Core Rigidification: Replacing flexible acylurea moieties with pyridinone rings enhanced Met kinase binding affinity 10-fold by enforcing optimal carbonyl orientation for Asp1222 interaction [6].
  • Substituent Engineering:
  • C3/C5 alkylation increased lipophilicity, improving membrane penetration but risking CYP450 inhibition.
  • N-Methylation reduced metabolic clearance yet diminished hydrogen-bond donation capacity [1] [3].
  • Electron-withdrawing groups (e.g., -CF₃) at C4 elevated kinase selectivity by exploiting hydrophobic pockets [6].
  • Hybrid Scaffolds: Merging pyridinone with pyrrolopyridine yielded dual Met/VEGFR2 inhibitors (e.g., compound 44b, IC₅₀ = 0.07 μM), broadening antitumor efficacy [6]. Physicochemical benchmarking against benzene confirmed pyridinone’s superiority: lower chemical hardness (η = 5.31 eV vs. 5.60 eV) facilitated target adduct formation, while higher dipole moment (2.22 D vs. 0 D) enhanced aqueous solubility [3].

Table 3: Impact of Pyridinone Modifications on Biological Activity

Structural ChangeEffect on PotencyEffect on Physicochemistry
N-1 methylation↓ H-bond donor capacity↑ Metabolic stability
C4 trifluoromethylation↑ Selectivity for hydrophobic pockets↑ Lipophilicity (Log P +0.9)
Quinazoline fusion (e.g., 42a)↑ PTK inhibition↓ Solubility
Pyrrolopyridine hybrid (e.g., 44b)↑ Met kinase inhibition (100-fold)Balanced permeability (Papp > 5 × 10⁻⁶ cm/s)

Properties

CAS Number

7035-04-3

Product Name

Pyridarone

IUPAC Name

4-(1-benzofuran-2-yl)pyridine

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H

InChI Key

LGTULKCVKOMQDR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3

Solubility

Soluble in DMSO

Synonyms

Pyridarone; L-4269; L 4269;L4269; Pyridaronum; Piridarona;

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.